molecular formula C13H25NO3 B069588 N-Boc-D-cyclohexylglycinol CAS No. 188348-00-7

N-Boc-D-cyclohexylglycinol

Cat. No.: B069588
CAS No.: 188348-00-7
M. Wt: 243.34 g/mol
InChI Key: YNBRORWNNGUYQA-NSHDSACASA-N
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Description

N-Boc-D-cyclohexylglycinol is a synthetic organic compound with the molecular formula C13H25NO3. It is a white crystalline solid that is soluble in common organic solvents. This compound is often used in peptide synthesis and as a chiral intermediate in various chemical reactions .

Chemical Reactions Analysis

N-Boc-D-cyclohexylglycinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include sodium borohydride, 1,1’-carbonyldiimidazole, and tert-butoxycarbonyl chlorinating agent . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Peptidomimetics Design

N-Boc-D-cyclohexylglycinol is utilized as a non-canonical amino acid (ncAA) in the synthesis of peptidomimetics. These are molecules that mimic the structure and function of peptides but offer enhanced stability and bioactivity. The incorporation of cyclohexyl groups into peptide structures can significantly influence their conformational properties and biological activities.

  • Structural Modifications : The bulky cyclohexyl side chain contributes to increased steric hindrance, which can stabilize helical structures in peptides. This stabilization is crucial for maintaining the desired biological activity of therapeutic peptides .
  • Membrane Permeability : Studies indicate that peptidomimetics containing this compound exhibit improved membrane permeability due to the lipophilicity introduced by the cyclohexyl group. This property is advantageous for drug delivery systems where efficient cellular uptake is essential .

Therapeutic Applications

The therapeutic potential of this compound derivatives has been explored in various contexts:

  • Cancer Treatment : Research has shown that cyclic peptides incorporating this compound can enhance proteolytic stability and exhibit higher cytotoxicity against cancer cells. This property makes them promising candidates for developing novel anticancer agents .
  • Neuropharmacology : The compound has been investigated for its role in modulating neurotransmitter systems. Its structural characteristics allow it to interact effectively with neuroreceptors, potentially leading to new treatments for neurological disorders .

Synthesis and Modification Techniques

The synthesis of this compound typically involves several strategies that enhance its utility in research:

  • Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis methods that reduce waste and improve yield. For instance, using biocompatible solvents and reagents has been shown to facilitate the efficient synthesis of this compound without compromising safety or efficacy .
  • Catalytic Methods : Innovative catalytic methods have been developed to modify the amino acid structure efficiently. These methods allow for the selective introduction of functional groups, enhancing the versatility of this compound in drug design .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocus AreaFindings
Peptide DesignDemonstrated enhanced membrane permeability and stability in peptidomimetics containing this compound.
Anticancer ActivityCyclic peptides with this amino acid showed significant cytotoxic effects against various cancer cell lines.
NeuropharmacologyHighlighted potential interactions with neurotransmitter receptors, suggesting therapeutic applications in neurology.

Mechanism of Action

The mechanism of action of N-Boc-D-cyclohexylglycinol involves its role as a chiral intermediate in chemical reactions. It interacts with molecular targets and pathways to facilitate the synthesis of peptides and other compounds. The specific molecular targets and pathways depend on the particular application and reaction conditions .

Comparison with Similar Compounds

N-Boc-D-cyclohexylglycinol can be compared with other similar compounds such as:

This compound is unique due to its specific chiral configuration and its applications in peptide synthesis and as a chiral intermediate.

Biological Activity

N-Boc-D-cyclohexylglycinol, also known as N-Boc-2-cyclohexyl-D-glycine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the chemical formula C₁₃H₂₃NO₄ and is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of the cyclohexylglycine structure. The compound is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.

Anticancer Potential

Recent studies have investigated the biological activity of this compound as a ligand in metal complexes for anticancer applications. For instance, a study evaluated two platinum complexes that utilized cyclohexylglycine as a ligand. These complexes demonstrated significant cytotoxicity against human colon cancer cells, with IC₅₀ values indicating their potential as therapeutic agents. Specifically, one complex exhibited an IC₅₀ value of 35.51 μM after 72 hours of treatment, showcasing its effectiveness compared to standard chemotherapeutics like carboplatin .

Inhibition of Enzymatic Activity

This compound has also been studied for its role in inhibiting specific enzymes. Research indicates that compounds similar to this compound can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. The selective inhibition of COX-2 by such compounds may lead to reduced side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Deprotection Methods

The synthesis of this compound typically involves the protection of the amino group using a Boc group, followed by cyclization or other modifications to introduce the cyclohexyl moiety. A notable method for deprotecting the Boc group involves using oxalyl chloride under mild conditions, which allows for high yields and selectivity in subsequent reactions .

Table: Summary of Biological Activities

Study Biological Activity Findings
Study 1Anticancer ActivityIC₅₀ = 35.51 μM against colon cancer cells
Study 2Enzyme InhibitionInhibitory effects on COX-2 enzymes
Study 3Synthesis MethodHigh yield deprotection using oxalyl chloride

Properties

IUPAC Name

tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBRORWNNGUYQA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479918
Record name tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188348-00-7
Record name tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-D-cyclohexylglycinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-(t-butyloxycarbonyl)cyclohexylglycine (2.0 g, 7.77 mmol) in anhydrous THF (10 mL) was cooled to 0° C. Borane solution (1 M in THF, 15.5 mL, 15.5 mmol) was added slowly and the reaction mixture was warmed to room temperature and stirred for 2 hours. The reaction was quenched with MeOH (5 mL), volatiles were evaporated and the residue was partitioned between water and EtOAc. The organic layer was washed with saturated NaHCO3/water, brine, dried (sodium sulfate), and evaporated to give tert-butyl 1-cyclohexyl-2-hydroxyethylcarbamate 4a (1.26 g, 66.7%), MS (CI) m/z 144.2 (MH+-Boc).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-D-cyclohexylglycinol
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N-Boc-D-cyclohexylglycinol
N-Boc-D-cyclohexylglycinol
N-Boc-D-cyclohexylglycinol

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